molecular formula C10H5NO4 B15127643 1,4-Dioxoisoquinoline-3-carboxylic acid

1,4-Dioxoisoquinoline-3-carboxylic acid

Cat. No.: B15127643
M. Wt: 203.15 g/mol
InChI Key: AXFCGSMNWWKEAV-UHFFFAOYSA-N
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Description

1,4-Dioxoisoquinoline-3-carboxylic acid (synonyms: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 1,4-Dihydro-4-oxo-quinoline-3-carboxylic acid) is a heterocyclic compound featuring a quinoline core substituted with a carboxylic acid group at position 3 and a ketone group at position 4 . This structure confers unique reactivity, enabling applications in medicinal chemistry, particularly as a precursor for antibacterial agents and kinase inhibitors. Its synthesis typically involves cyclization reactions of substituted anilines with diketene derivatives or via Gould-Jacobs reactions under acidic conditions .

The compound’s physicochemical properties include a molecular weight of 189.17 g/mol (C₁₀H₇NO₃), a melting point of ~270–272°C, and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Its reactivity is dominated by the electron-deficient quinoline ring and the carboxylic acid group, which participate in nucleophilic substitutions, esterifications, and metal coordination .

Properties

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

1,4-dioxoisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15)

InChI Key

AXFCGSMNWWKEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .

Scientific Research Applications

1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications between 1,4-dioxoisoquinoline-3-carboxylic acid and its analogs:

Compound Molecular Formula Substituents Key Properties Applications
This compound C₁₀H₇NO₃ -COOH (C3), =O (C4) High electrophilicity at C7; moderate logP (~1.8) Antibacterial precursors, kinase inhibitors
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₉NO₄ -COOH (C3), =O (C4), -COCH₃ (C8) Enhanced lipophilicity (logP ~2.5); improved membrane permeability Anticancer research, enzyme inhibition
6-Isopropoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₃H₁₃NO₄ -COOH (C3), =O (C4), -OCH(CH₃)₂ (C6) Increased steric bulk; improved Gram-negative bacterial coverage (MIC: ≤1 µg/mL) Antibacterial agents
4-Oxo-6-(p-tolyl)-1,4-dihydrocinnoline-3-carboxylic acid C₁₆H₁₂N₂O₃ -COOH (C3), =O (C4), -C₆H₄CH₃ (C6) Extended π-conjugation; potent topoisomerase inhibition (IC₅₀: 0.2 µM) Anticancer therapeutics
1-Methoxyisoquinoline-3-carboxylic acid C₁₁H₉NO₃ -COOH (C3), -OCH₃ (C1) Reduced electrophilicity; higher metabolic stability Neuroprotective agents

Pharmacological Activity

  • Antibacterial Activity: Derivatives with electron-withdrawing groups (e.g., fluoro, piperazinyl) at C6/C7 exhibit enhanced activity against Gram-negative bacteria. For example, 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-quinoline-3-carboxylic acid (Compound 34) shows 4–8x greater potency than oxolinic acid .
  • Anticancer Potential: The p-tolyl-substituted cinnoline analog demonstrates strong topoisomerase II inhibition, attributed to its planar aromatic system and hydrophobic interactions .
  • Lipophilicity and Bioavailability : Methoxy or isopropoxy substituents (e.g., C6-OCH(CH₃)₂) increase logP values, improving blood-brain barrier penetration for CNS-targeted drugs .

Stability and Reactivity

  • Oxidative Stability: The 1,4-dioxo moiety in isoquinoline derivatives is prone to reduction under physiological conditions, limiting in vivo half-lives compared to saturated analogs (e.g., tetrahydroisoquinolines) .
  • Carboxylic Acid Reactivity: Esterification or amidation of the C3-COOH group is a common strategy to enhance bioavailability, as seen in prodrugs like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .

Key Research Findings

  • Structure-Activity Relationships (SAR): Substitution at C6/C7 with bulky groups (e.g., piperazinyl) enhances DNA gyrase binding in quinolones . Methoxy groups at C1 or C8 improve metabolic stability by blocking cytochrome P450 oxidation .
  • Clinical Relevance :
    • The 6-fluoro-7-piperazinyl derivative (Compound 34) entered Phase II trials for urinary tract infections but was discontinued due to phototoxicity .
    • Hybrids with benzodioxane sulfonyl groups (e.g., VCID: VC17626866) show promise as protease inhibitors .

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